5-Ethyl-2-methyl-nicotinic acid ethyl ester
Overview
Description
5-Ethyl-2-methyl-nicotinic acid ethyl ester, also known as EMNE, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of nicotinic acid and has been synthesized using various methods.
Scientific Research Applications
Industrial Production of Nicotinic Acid
Scientific Field
Chemical Engineering and Green Chemistry
Summary of the Application
Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
Methods of Application
The industrial production of nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . However, this process produces nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 . Therefore, new technologies for the industrial production of nicotinic acid are being explored to meet the needs of green chemistry and not burden the environment .
Results or Outcomes
The world produced 34,000 tons of nicotinic acid in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . The global market size for nicotinic acid was valued at USD 614 million in 2019 .
Synthesis of Di-3-pyridyl Ketone Ligand
Scientific Field
Summary of the Application
Methyl nicotinate can be employed as a precursor in the synthesis of Di-3-pyridyl ketone ligand .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The Di-3-pyridyl ketone ligand synthesized from methyl nicotinate is used in the preparation of silver (I) complexes for the derivation of coordination polymeric chains .
Synthesis of 2-Methyl-5-Ethylpyridine
Scientific Field
Summary of the Application
2-Methyl-5-ethylpyridine (MEP) is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .
Methods of Application
The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia .
Results or Outcomes
MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
Acetoacetic Ester Synthesis
Summary of the Application
Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .
Methods of Application
The synthesis is called “acetoacetic ester synthesis of ketones,” and it depends upon the methylene protons (or ∝-hydrogens) of acetoacetic ester being fairly acidic .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSIITQRJVXVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560249 | |
Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
CAS RN |
22701-39-9 | |
Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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